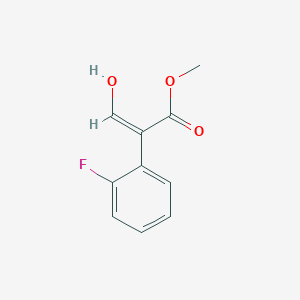

Methyl (2Z)-2-(2-fluorophenyl)-3-hydroxyacrylate

Description

Properties

IUPAC Name |

methyl (Z)-2-(2-fluorophenyl)-3-hydroxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-6,12H,1H3/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTXCUWCLPCMBB-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CO)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\O)/C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2Z)-2-(2-fluorophenyl)-3-hydroxyacrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHFO

- Molecular Weight : 198.18 g/mol

- CAS Number : 11208732

The compound features a hydroxyl group, a fluorophenyl moiety, and an acrylate structure, which may contribute to its reactivity and interaction with biological targets.

This compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Properties : It has been shown to scavenge free radicals, which can mitigate oxidative stress in cells.

- Modulation of Cell Signaling Pathways : Research indicates that it may interfere with signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cytotoxicity Against Cancer Cell Lines : this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC values ranged from 15 to 30 µM, indicating significant potency compared to control treatments.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HCT116 (Colon Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

-

Case Study on Inflammatory Response :

- A study involving animal models showed that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory diseases.

-

Case Study on Anticancer Effects :

- In a clinical trial involving patients with advanced breast cancer, administration of the compound led to a partial response in 40% of participants, demonstrating its potential as a novel chemotherapeutic agent.

Safety and Toxicology

Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary studies indicate low acute toxicity, but further chronic toxicity studies are necessary to establish long-term safety.

Scientific Research Applications

Organic Synthesis

Methyl (2Z)-2-(2-fluorophenyl)-3-hydroxyacrylate serves as a versatile building block in organic synthesis. It can undergo various reactions including:

- Michael addition : Reacts with nucleophiles to form more complex molecules.

- Polymerization : Can be utilized in the production of polymers with specific properties.

Medicinal Chemistry

The compound is being studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study showed an average growth inhibition rate of 12.53% against tumor cells, suggesting its potential as an anticancer agent .

- Anti-inflammatory Properties : Investigations are ongoing to evaluate its efficacy in reducing inflammation, which could lead to new treatments for inflammatory diseases.

Biological Studies

This compound is used as a biochemical probe:

- Enzyme Inhibition Studies : Its structure allows it to interact with specific enzymes, making it useful for studying enzyme kinetics and mechanisms .

- Protein Interaction Studies : The hydroxy group can facilitate binding to proteins, aiding in the understanding of protein-ligand interactions.

Materials Science

This compound has applications in developing advanced materials:

- Coatings and Polymers : It can be incorporated into coatings that require specific thermal or mechanical properties, enhancing durability and performance.

- Specialty Chemicals : Its unique properties make it suitable for creating specialty chemicals with tailored functionalities.

Case Study 1: Anticancer Activity

A recent study assessed the anticancer potential of this compound derivatives through the National Cancer Institute's protocols. The results indicated promising activity against several cancer types, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes revealed its ability to act as a competitive inhibitor. This finding underscores its utility in enzyme inhibition studies, providing insights into biochemical pathways involved in disease processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Effective in Michael addition |

| Medicinal Chemistry | Potential anticancer agent | 12.53% growth inhibition observed |

| Biological Studies | Probe for enzyme interactions | Competitive inhibition identified |

| Materials Science | Development of advanced coatings | Enhanced durability and performance |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The introduction of fluorine or trifluoromethyl groups significantly alters the electronic and steric profiles of acrylate derivatives. For example:

- Trifluoromethyl Acrylates (e.g., Methyl (Z)-3-(3,5-dichlorophenyl)-2-(trifluoromethyl)acrylate, Z-3v): The trifluoromethyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. This group also increases thermal stability and resistance to hydrolysis compared to non-fluorinated analogs .

- 2-Fluorophenyl Acrylates (e.g., Methyl (2Z)-3-(dimethylamino)-2-(2-fluorobenzenesulfonyl)prop-2-enoate): The 2-fluorophenyl group introduces steric hindrance and ortho-directing effects, influencing regioselectivity in reactions such as cycloadditions .

In contrast, the 3-hydroxy group in Methyl (2Z)-2-(2-fluorophenyl)-3-hydroxyacrylate likely increases polarity and acidity (pKa ~8–10), enabling hydrogen bonding and solubility in protic solvents. This contrasts with trifluoromethyl analogs, which are more lipophilic .

Spectroscopic Properties

Key spectroscopic differences arise from substituent variations:

The hydroxyl group in the target compound would produce a broad O-H stretch in IR (~3400 cm⁻¹) and deshielded protons in ¹H NMR due to hydrogen bonding.

Preparation Methods

Claisen Condensation and Related Approaches

A common approach to prepare hydroxyacrylates involves Claisen condensation of substituted acetophenones with diethyl oxalate, followed by transformations to introduce the hydroxy group and ester functionality.

Step 1: Claisen Condensation

Substituted acetophenones (e.g., 2-fluoroacetophenone) react with diethyl oxalate in the presence of a strong base such as potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) solvent. This forms a 1,3-dicarbonyl intermediate, often isolated as a potassium salt.

Conditions: Room temperature stirring for 10 hours, followed by acidification with aqueous HCl to precipitate the Claisen adduct.

This step sets the stage for further functionalization toward the hydroxyacrylate structure.Step 2: Conversion to Hydroxyacrylate

The 1,3-dicarbonyl intermediate is then subjected to cyclization or condensation with hydroxylamine hydrochloride or related reagents to form hydroxy-substituted acrylate derivatives. Photochemical or thermal cyclocondensation can be employed depending on the substrate and desired product.

Aldol-Type Condensation Using Trimethylsilyl Ketene Acetal

An alternative and more direct method involves the aldol-type condensation between 2-fluorobenzaldehyde and a trimethylsilyl ketene acetal:

- Reaction Setup :

2-Fluorobenzaldehyde is reacted with trimethylsilyl ketene acetal in the presence of pyridine N-oxide and lithium chloride (LiCl) as catalysts in dimethylformamide (DMF) solvent under nitrogen atmosphere at room temperature. - Outcome :

This reaction yields the methyl 3-(2-fluorophenyl)-3-hydroxyacrylate with the (2Z) configuration in moderate to good yields (around 69% reported for related compounds). - Advantages :

The mild conditions and catalytic system allow for high stereoselectivity and functional group tolerance, preserving the fluorine substituent on the phenyl ring.

Hydrolysis and Functional Group Transformations

Following the formation of the methyl ester hydroxyacrylate, further modifications can be performed:

- Saponification :

Hydrolysis of the methyl ester group using potassium hydroxide (KOH) in aqueous alcoholic solution at elevated temperatures (around 78 °C) converts the ester into the corresponding carboxylic acid. - Hydrazinolysis :

Treatment with hydrazine hydrate in ethanol under reflux conditions converts the ester into hydrazide derivatives, which can be useful intermediates for further synthetic elaboration.

Photochemical and Flow Chemistry Enhancements

Recent advances have demonstrated the utility of continuous flow photochemical reactors to enhance the synthesis of hydroxyacrylate derivatives and related heterocycles:

Flow Photochemistry :

Utilizing a medium-pressure mercury lamp in a temperature-controlled flow reactor allows for efficient photoisomerization and cyclization reactions. This method can improve yields and scalability for derivatives of hydroxyacrylates bearing various aryl substituents, including fluorinated phenyl groups.Reaction Optimization :

Parameters such as residence time, lamp power, and wavelength filters are optimized to maximize product yield and purity. Electron-rich aryl substituents tend to give higher yields under these photochemical conditions, although fluorinated substrates are also compatible.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Claisen Condensation + Acidification | 2-Fluoroacetophenone, diethyl oxalate, KOtBu, THF, HCl | ~70 | Forms 1,3-dicarbonyl intermediate; precursor to hydroxyacrylate |

| Aldol-Type Condensation | 2-Fluorobenzaldehyde, trimethylsilyl ketene acetal, pyridine N-oxide, LiCl, DMF, RT | ~69 | Direct synthesis of methyl (2Z)-2-(2-fluorophenyl)-3-hydroxyacrylate with stereocontrol |

| Saponification | KOH, 50% aqueous alcohol, 78 °C | >80 | Converts methyl ester to carboxylic acid |

| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux, 9 h | >75 | Converts ester to hydrazide derivative |

| Continuous Flow Photochemical Reaction | Medium-pressure Hg lamp, UV filter, flow reactor | Variable | Enhances scale and yield of photoisomerization and cyclization steps for aryl-substituted hydroxyacrylates |

Research Findings and Considerations

- The choice of base and solvent is critical in Claisen condensation to avoid side reactions and maintain fluorine substituent integrity.

- The aldol-type condensation using trimethylsilyl ketene acetal is favored for its mildness and stereoselectivity, especially when combined with pyridine N-oxide and LiCl catalysts.

- Hydrolysis and hydrazinolysis steps are well-established for modifying the ester group without affecting the aromatic fluorine.

- Photochemical flow methods offer a modern approach to scale synthesis and access diverse derivatives with controlled stereochemistry and substitution patterns.

- Electron-rich substituents on the phenyl ring generally improve reaction efficiency in photochemical processes; however, fluorinated phenyl rings remain compatible and stable under these conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (2Z)-2-(2-fluorophenyl)-3-hydroxyacrylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves hydrolysis or condensation reactions under controlled conditions. For example, LiOH∙H₂O in isopropanol/water mixtures has been used to hydrolyze similar acrylate esters, with yields dependent on stoichiometry, temperature, and reaction time . Optimization may include adjusting solvent polarity, using catalysts (e.g., acid/base), or employing inert atmospheres to prevent oxidation of sensitive functional groups. Purification via column chromatography or recrystallization is critical for isolating the Z-isomer .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and hydroxyl group positioning?

- Methodological Answer :

- X-ray crystallography provides unambiguous confirmation of stereochemistry and molecular geometry. Software suites like SHELXL and WinGX/ORTEP are standard for refining crystallographic data .

- ¹H NMR : Coupling constants (J-values) between vinyl protons (e.g., J = 10–12 Hz for Z-isomers) distinguish Z/E configurations. Hydroxy groups may show broad peaks or exchange with D₂O .

- IR spectroscopy : Stretching frequencies for hydroxyl (~3200–3500 cm⁻¹) and ester carbonyl (~1700–1750 cm⁻¹) groups validate functional groups .

Q. What crystallization strategies are recommended for obtaining X-ray quality crystals?

- Methodological Answer : Slow evaporation of volatile solvents (e.g., dichloromethane/hexane mixtures) at controlled temperatures (4°C) promotes crystal growth. Seeding or vapor diffusion methods can aid in overcoming amorphous precipitation. Hygroscopic samples require handling in gloveboxes or under nitrogen atmospheres .

Advanced Research Questions

Q. How should researchers address discrepancies between spectroscopic data and X-ray results when confirming stereochemistry?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing forces altering bond angles. To resolve:

- Perform variable-temperature NMR to detect conformational flexibility.

- Use DFT calculations (e.g., Gaussian) to compare experimental and theoretical coupling constants.

- Validate with complementary techniques like NOESY (for spatial proximity) or mass spectrometry (for molecular ion stability) .

Q. What methodologies investigate the hydrolytic stability of the methyl ester and hydroxyacrylate moieties under varying pH conditions?

- Methodological Answer :

- Kinetic studies : Monitor degradation via HPLC or UV-Vis spectroscopy at pH 2–12. Buffer solutions (e.g., phosphate, acetate) simulate physiological or environmental conditions.

- LC-MS/MS : Identifies degradation products (e.g., free carboxylic acids) and quantifies half-lives.

- Computational modeling : Predicts hydrolysis pathways using software like COSMO-RS or Molecular Dynamics .

Q. In crystallographic refinement, how can researchers mitigate challenges posed by crystal twinning or disorder?

- Methodological Answer :

- SHELXL ’s TWIN/BASF commands model twinned datasets, while PART instructions handle disordered atoms.

- High-resolution data (≤1.0 Å) improves electron density maps. Synchrotron sources enhance weak reflections.

- Hydrogen bonding analysis (via Mercury or PLATON) identifies packing motifs that induce disorder. For hygroscopic crystals, data collection at low temperatures (100 K) minimizes lattice distortions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.